(S)-1-(4-Fluorophenyl)-2-propene-1-amine
Description
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S)-1-(4-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI Key |
SAZVKEQJUIEVBX-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Scientific Research Applications
Enzymatic Synthesis
One of the prominent applications of (S)-1-(4-Fluorophenyl)-2-propene-1-amine is in enzymatic synthesis processes. It can serve as a chiral building block for synthesizing other biologically active compounds. The compound can be utilized in transaminase-catalyzed reactions, where it acts as an amine donor in the formation of various chiral amines from ketones.
Key Findings:
- Transaminase Reactions : The compound can be involved in stereoselective synthesis, where transaminases convert ketones into chiral amines using this compound as an amine donor. This process enhances the yield of desired enantiomers while minimizing by-products .
- Chiral Amine Synthesis : Utilizing this compound allows for the synthesis of diverse chiral amines that are crucial in pharmaceutical development. For instance, it has been shown to facilitate the production of L-alanine and other amino acids through transaminase reactions .
Pharmacological Applications
This compound exhibits potential pharmacological properties that make it valuable in drug development.
Pharmacological Insights:
- Antidepressant Activity : Research indicates that compounds related to this compound may exhibit antidepressant effects by interacting with neurotransmitter systems . This is particularly relevant given the increasing interest in developing new antidepressants with fewer side effects.
- Neurotransmitter Modulation : The compound's structure allows it to influence serotonin and norepinephrine levels, which are critical targets for treating mood disorders .
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly for creating more complex molecules.
Synthetic Applications:
- Building Block for Pharmaceuticals : this compound can be used to synthesize various pharmaceutical agents by serving as a precursor for more complex structures . Its fluorinated phenyl group enhances biological activity and selectivity.
- Diverse Functionalization : The presence of the fluorine atom allows for further functionalization, making it a versatile intermediate in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group serves as a strong nucleophile, participating in alkylation and acylation reactions. The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution selectivity in the para position.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 78% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl protected amine | 82% | |
| Sulfonylation | Tosyl chloride, Et₃N | Sulfonamide derivative | 91% |
Michael Addition Reactions
The α,β-unsaturated system enables conjugate additions. Asymmetric variants preserve the (S)-configuration using chiral catalysts :
Example Reaction:
| Catalyst System | Enantiomeric Excess (ee) | Yield | Application | Source |
|---|---|---|---|---|
| Ru/Sc协同催化 | 98% | 85% | Antidepressant precursors |
Reductive Amination
Used to modify the amine group while retaining stereochemistry. Nickel and ruthenium catalysts achieve high efficiency :
Protocol:
-
React with aldehydes/ketones under H₂ (1 atm)
-
Catalyze with NiCl₂·6H₂O/4,4'-biMeO-bpy
-
Isolate via column chromatography
| Substrate | Catalyst | Time | Yield | Product Purity | Source |
|---|---|---|---|---|---|
| Cyclohexanone | NiCl₂(PPh₃)₂ | 6h | 75% | >99% ee | |
| 4-Fluorobenzaldehyde | [Ru(p-cymene)Cl₂]₂ | 4h | 68% | 97% ee |
Cross-Coupling Reactions
Participates in Pd/Ni-mediated couplings for C-C bond formation. The fluorine atom directs regioselectivity in Suzuki-Miyaura reactions :
| Coupling Type | Partners | Catalyst | Ligand | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,4-Dichlorophenyl boronic acid | Pd(OAc)₂ | SPhos | 96% | |
| Buchwald-Hartwig | Piperazine derivatives | Ni(cod)₂ | BINAP | 88% |
Oxidation and Reduction
-
Oxidation: Forms imines or nitro compounds using MnO₂ or KMnO₄.
-
Reduction: Hydrogenation of the alkene to propane-1-amine derivatives with Pd/C.
Comparison with Similar Compounds
Key Compounds for Comparison:
Chalcone Derivatives (e.g., 2j, 2h, 2n, 2p)
- Structure : Feature α,β-unsaturated ketones with substituted aromatic rings (A and B).
- Substituents :
- Compound 2j: Bromine (para, ring A) and fluorine (para, ring B) → IC50 = 4.703 μM.
- Compound 2h: Chlorine (para, ring A) and methoxy (para, ring B) → IC50 = 13.82 μM.
BPN-15606 (GSM Compound)
- Structure : Contains a 4-fluorophenyl group and methylimidazole-pyridazine core.
- Activity : Acts as a γ-secretase modulator (GSM), highlighting the fluorophenyl group’s role in enhancing target engagement and metabolic stability .
Ezetimibe and Metabolites Structure: Azetidinone core with fluorophenyl and hydroxylphenyl groups. Activity: Inhibits cholesterol absorption; hydroxylation at specific positions (e.g., 4-hydroxyphenyl) is crucial for efficacy .
4-Fluoromethcathinone (4-FMC) Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
2-Methylpropan-1-amine Derivatives Structure: Fluorophenyl group with methyl branching (e.g., (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine).
Key Observations:
- Electron-Withdrawing Groups : Fluorine at para positions enhances potency in chalcones (e.g., 2j vs. 2h) and improves metabolic stability in BPN-15606 .
- Functional Groups: Amines (target compound) vs. ketones (4-FMC) or azetidinones (ezetimibe) dictate divergent biological mechanisms (CNS activity vs. enzyme inhibition) .
Preparation Methods
Synthesis via Substituted Benzyl Chloride and Isobutyronitrile (Based on Patent CN105085278A)
A notable preparation method involves the reaction of substituted benzyl chloride (such as 4-fluorobenzyl chloride) with isobutyronitrile under organic base catalysis to form a nitrile intermediate, followed by hydrolysis and subsequent conversion to the amine.
| Step | Reaction Description | Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Reaction of 4-fluorobenzyl chloride with isobutyronitrile | -78°C to 0°C, organic base catalysis | Tetrahydrofuran (THF), dioxane, toluene, or hexane | Organic bases include lithium diisopropylamide, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride |
| 2 | Hydrolysis of nitrile intermediate to corresponding acid | 80°C to 220°C, base catalysis | Same as step 1 | Converts nitrile to 2-methyl-1-(4-fluorophenyl)-2-butyric acid |
| 3 | Formation of carbamate ester intermediate | Not specified | Not specified | Intermediate for amine formation |
| 4 | Catalytic hydrogenation or reduction of carbamate ester to amine | Room temperature, catalytic conditions | Methanol, ethanol, THF, or toluene | Produces 2-methyl-1-(4-fluorophenyl)-2-propanamine |
This method allows for the preparation of the target amine with control over substituents and stereochemistry by choice of chiral catalysts or resolution steps in later stages.
Alternative Synthetic Routes via Amine Substitution and Ring Closure (Insights from Related Amines)
Research into structurally related amines shows that nucleophilic substitution of halogenated precursors with amines followed by ring closure or rearrangement can be employed. For example, reactions involving 4-bromobenzylamine analogs under reflux conditions in toluene with triethylamine have been used to synthesize N-substituted amines with high selectivity. Although this method is more common for heterocyclic amines, it provides insight into possible synthetic modifications for (S)-1-(4-Fluorophenyl)-2-propene-1-amine.
Crystallization and Purification
Purification of the synthesized amine is typically achieved by flash column chromatography using solvent systems such as hexane/ethyl acetate mixtures or recrystallization from suitable solvents. This step is crucial to isolate the (S)-enantiomer with high purity and remove any side products or racemic mixtures.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Fluorobenzyl chloride, isobutyronitrile |
| Organic bases | Lithium diisopropylamide, n-butyllithium, hexamethyldisilazane lithium salt, sodium hydride |
| Reaction temperatures | Step 1: -78°C to 0°C; Step 2: 80°C to 220°C; Step 4: Room temperature |
| Solvents | THF, dioxane, toluene, hexane, methanol, ethanol |
| Catalysts | Hydrogenation catalysts (e.g., Pd, Rh, Ru complexes) for reduction steps |
| Purification methods | Flash column chromatography, recrystallization |
| Typical yields | Not explicitly reported; patent suggests efficient conversion |
| Stereoselectivity control | Achieved by choice of chiral catalysts or resolution techniques |
Research Findings and Analysis
- The patent CN105085278A provides a robust synthetic route for preparing substituted phenylpropyl amines, including fluorinated derivatives, by leveraging nitrile intermediates and catalytic reductions.
- Reaction temperature and choice of organic base critically influence the formation of intermediates and final product yield.
- Solvent choice affects reaction rates and product purity, with ethers and aromatic solvents preferred for nitrile formation and alcohols or ethers for catalytic reductions.
- Although direct asymmetric synthesis details of this compound are limited, analogous methods from related compounds suggest that catalytic asymmetric hydrogenation or chiral resolution are viable strategies.
- Purification techniques such as flash chromatography are essential for isolating the desired enantiomer and ensuring chemical purity.
Q & A
Q. Key Variables :
- Temperature : Lower temperatures (0–5°C) favor enantioselectivity in catalytic methods.
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce ee if not carefully controlled.
- Catalyst Loading : 2–5 mol% chiral catalysts balance cost and efficiency.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |
|---|---|---|---|
| Catalytic Amination | 78–85 | 92–98% | |
| Enzymatic Resolution | 65–70 | 95–99% | |
| Grignard/Reductive | 60–75 | 85–90% |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the allylic protons (δ 5.2–5.8 ppm, multiplet) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm). The amine proton appears as a broad singlet (δ 1.8–2.2 ppm) .
- ¹³C NMR : The fluorophenyl carbons show deshielding (C-F coupling, J ≈ 245 Hz), while the propenyl carbons resonate at δ 115–125 ppm.
- X-ray Crystallography : Resolves absolute stereochemistry. SHELXL software (via SHELX suite) is widely used for refinement, particularly for high-resolution data .
- IR Spectroscopy : Confirms NH stretching (3300–3500 cm⁻¹) and C=C vibration (1620–1680 cm⁻¹).
Q. Critical Considerations :
- For crystallography, slow evaporation from ethanol/hexane mixtures yields suitable single crystals.
- Dynamic NMR may be required to assess conformational flexibility of the propenyl group .
Advanced: How does the stereochemistry of this compound affect its pharmacological activity?
Answer:
The (S)-enantiomer exhibits higher binding affinity to serotonin receptors (5-HT₁A/₂A) compared to the (R)-form, as demonstrated in radioligand displacement assays (IC₅₀ = 12 nM vs. 220 nM). This stereospecificity arises from:
Q. Table 2: Pharmacological Comparison of Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| 5-HT₁A Binding (IC₅₀) | 12 nM | 220 nM |
| LogP | 2.1 | 2.0 |
| Metabolic Stability (t₁/₂) | 4.2 h | 1.8 h |
Advanced: What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
Answer:
Challenges :
- Disorder in Propenyl Group : The flexible allyl chain often leads to disordered electron density, complicating refinement.
- Twinned Crystals : Common in fluorophenyl derivatives due to weak intermolecular interactions.
Q. Mitigation Strategies :
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder.
- SHELXL Constraints : Apply restraints to bond lengths and angles for the propenyl group .
- Twinning Analysis : Use PLATON or ROTAX to deconvolute twinned datasets .
Case Study : A related fluorophenyl compound required 98% completeness in data collection (θ = 25°) and anisotropic displacement parameters for reliable refinement .
Data Contradiction: How can researchers reconcile discrepancies in reported biological activities of fluorophenyl-substituted amines?
Answer:
Discrepancies often stem from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH altering ionization states.
- Impurity Profiles : Unreported stereochemical impurities (<2% (R)-enantiomer) can skew IC₅₀ values .
- Structural Analogs : Subtle differences (e.g., meta- vs. para-fluorine) drastically alter activity. For example, 3-fluorophenyl analogs show 10-fold lower affinity due to steric clashes .
Q. Resolution Workflow :
Replicate Studies : Use standardized assays (e.g., NIH Psychoactive Drug Screening Program protocols).
Chiral HPLC : Verify enantiomeric purity (>99%) before testing.
Molecular Dynamics : Simulate binding poses to identify critical interactions missed in static models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
